6-Methoxynaringenin
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Overview
Description
6-Methoxynaringenin is a natural flavonoid compound found in various plants, including grapefruit and Scutellaria barbata . It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound has the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol .
Preparation Methods
6-Methoxynaringenin can be synthesized through chemical routes or extracted from natural sources like grapefruit . The chemical synthesis generally involves steps such as benzene ring construction, acylation, and ketone oxidation . Industrial production methods may include the use of advanced chromatographic techniques for purification and isolation .
Chemical Reactions Analysis
6-Methoxynaringenin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric oxide synthase inhibitors and other flavonoid-specific reagents . Major products formed from these reactions include different flavonoid derivatives with enhanced biological activities .
Scientific Research Applications
6-Methoxynaringenin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying flavonoid biosynthesis and metabolism . In biology, it is investigated for its role in modulating cellular signaling pathways and its potential as an anti-inflammatory and antioxidant agent . In medicine, it is explored for its anticancer properties and its ability to inhibit nitric oxide production . Industrial applications include its use in the development of health supplements and cosmetic products .
Mechanism of Action
The mechanism of action of 6-Methoxynaringenin involves its interaction with various molecular targets and pathways. It inhibits nitric oxide production by modulating the activity of nitric oxide synthase enzymes . Additionally, it exerts its effects through antioxidant and anti-inflammatory pathways, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
6-Methoxynaringenin is similar to other flavonoids such as chrysin, wogonin, apigenin, hispidulin, and pinocembrin . it is unique in its ability to inhibit nitric oxide production with a higher potency compared to other flavonoids . This makes it a valuable compound for research in inflammation and oxidative stress-related conditions .
Properties
Molecular Formula |
C16H14O6 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3/t12-/m0/s1 |
InChI Key |
FCXRFTLSXMRXTM-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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